2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane
Description
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative characterized by a para-iodo and two meta-fluoro substituents on the phenyl ring. The 1,3-dioxolane moiety is a five-membered cyclic ether, which confers rigidity and influences electronic properties. The iodine atom introduces significant molecular weight (367.06 g/mol) and polarizability, while the fluorine atoms enhance electronegativity and metabolic stability.
Properties
IUPAC Name |
2-(3,5-difluoro-4-iodophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXKFUCGVNEJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C(=C2)F)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-4-iodophenol.
Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Halogen Reactivity: Iodine-Specific Transformations
The iodine atom at the para position of the fluorinated phenyl ring enables diverse cross-coupling and substitution reactions:
-
Cross-Coupling Reactions :
The iodine participates in Ni-catalyzed couplings with arylboronic acids under mild conditions (K₂CO₃, dioxane, 60–80°C), yielding difluoromethylarenes . This reactivity is attributed to the Niᴵ/Niᴵᴵᴵ catalytic cycle, where oxidative addition of the C–I bond occurs after transmetallation with the boronic acid .
Example :
-
Nucleophilic Substitution :
Iodine can be displaced by nucleophiles (e.g., amines, thiols) in the presence of CuI or Pd catalysts. For instance, coupling with 5,6-difluoro-N¹-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine forms sulfonamide derivatives under Buchwald-Hartwig conditions .
Dioxolane Ring Reactivity
The 1,3-dioxolane ring undergoes both radical-mediated and acid-catalyzed transformations:
-
Radical Addition to Alkenes :
Under visible light irradiation with Ir(ppy)₃ and persulfate, the dioxolane generates a carbon-centered radical that adds to electron-deficient alkenes (e.g., arylidenemalonates). This proceeds via a radical-chain mechanism, with hydrogen atom transfer (HAT) from dioxolane to α-malonyl radicals .
Conditions :
(76–93% yield) . -
Acid-Catalyzed Hydrolysis :
The dioxolane ring is susceptible to hydrolysis in acidic media, yielding the corresponding diol. This reaction is critical for deprotection strategies in multi-step syntheses .
Fluorophenyl Group Effects
The 3,5-difluoro substitution pattern influences electronic and steric properties:
Comparative Reactivity with Analogues
| Compound | Key Structural Differences | Reactivity Profile |
|---|---|---|
| 2-(4-Iodophenyl)-1,3-dioxolane | No fluorine substituents | Reduced halogen bonding capability |
| 2-(3,4-Difluorophenyl)-dioxolane | Different fluorine positioning | Altered regioselectivity in coupling reactions |
Scientific Research Applications
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be employed in the design of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through non-covalent interactions. The fluorine atoms can enhance binding affinity by forming hydrogen bonds, while the iodine atom can participate in halogen bonding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, ): Features hydroxyl and ester groups, enhancing hydrogen-bonding capacity and solubility.
- Doxophylline (): A 1,3-dioxolane with a theophylline side chain, metabolized via C2 oxidation.
- 2-(4-Fluoro-2-methoxyphenyl)-1,3-dioxolane (): Contains methoxy and fluorine substituents, altering lipophilicity.
- (4R,5R)-4,5-Bis(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane (): Ortho-iodo substituents introduce steric hindrance.
Table 1: Substituent Effects on Key Properties
Metabolic Stability
- The target compound’s 3,5-difluoro substituents likely reduce oxidative metabolism at the dioxolane ring, contrasting with doxophylline , which undergoes C2 oxidation to form a ring-opened metabolite .
- Iodine’s large atomic radius may sterically hinder metabolic enzymes, further enhancing stability .
Research Implications
Medicinal Chemistry: The iodine atom in the target compound could serve as a radioisotope carrier (e.g., for ¹²⁵I/¹³¹I imaging) or a halogen bond donor in drug design .
Antimicrobial Development : Fluorine and iodine substituents may improve membrane penetration and target binding compared to hydroxylated analogs .
Material Science : The compound’s rigidity and halogen content could stabilize liquid crystals or polymers .
Limitations and Contradictions
Biological Activity
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with dioxolane derivatives. The synthetic route may include the use of fluorinated and iodinated reagents to introduce the desired halogen functionalities. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Antibacterial Activity
Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 625–1250 |
| Enterococcus faecalis | 625 | |
| Pseudomonas aeruginosa | 625 |
These findings indicate that this class of compounds can be effective against resistant strains, which is critical in addressing antibiotic resistance issues in clinical settings .
Antifungal Activity
In addition to antibacterial properties, 1,3-dioxolanes have shown antifungal activity. For example, certain derivatives exhibited significant inhibition against Candida albicans, suggesting a broad spectrum of biological activity that may be exploited for therapeutic applications .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds bearing similar structures have been tested against multiple cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 13.73 ± 2.32 |
| A549 (lung cancer) | 6.6 ± 0.6 |
| HepG2 (liver cancer) | 6.9 ± 0.7 |
These results indicate that such compounds may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis or inhibits critical enzymatic pathways essential for bacterial survival.
- Anticancer Mechanism : The compound may induce oxidative stress leading to apoptosis in cancer cells by activating apoptotic pathways.
Case Studies
Several studies have highlighted the efficacy of dioxolane derivatives:
- Study on Antibacterial Activity : A comparative study demonstrated that compounds similar to this compound had lower MIC values against S. aureus compared to standard antibiotics like ceftriaxone .
- Anticancer Evaluation : In vitro studies indicated that certain dioxolane derivatives were effective against various cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane with high purity?
Methodological Answer: The synthesis typically involves halogenation and cyclization steps. A common approach is:
Halogenation of precursor : Start with 3,5-difluorophenylacetic acid derivatives (e.g., 3,5-difluorophenylacetonitrile ), followed by iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Cyclization : React the iodinated intermediate with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity .
Key Considerations : Monitor reaction progress via TLC and confirm iodination efficiency using mass spectrometry (MS) .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for difluorophenyl groups) and dioxolane protons (δ 4.5–5.5 ppm). Fluorine splitting patterns help confirm substitution .
- 19F NMR : Resolve chemical shifts for 3,5-difluoro substituents (typically δ -110 to -120 ppm) .
IR Spectroscopy : Detect C-I stretching (~500–600 cm⁻¹) and dioxolane C-O-C vibrations (~1100–1250 cm⁻¹) .
Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C₉H₆F₂IO₂) and isotopic patterns for iodine .
Validation : Cross-reference experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of halogenated dioxolanes?
Methodological Answer:
DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, iodine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity .
Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) to optimize catalytic conditions.
Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) based on electrostatic potential maps .
Case Study : DFT studies on similar 1,3-dioxolane derivatives revealed that fluorine substituents stabilize transition states during nucleophilic attacks .
Q. How can researchers resolve discrepancies in NMR data between experimental and theoretical predictions?
Methodological Answer:
Parameter Optimization : Adjust computational settings (e.g., solvent models, basis sets) in software like Gaussian or ORCA to better match experimental conditions .
Dynamic Effects : Account for conformational flexibility using ensemble-averaged calculations. For example, dioxolane ring puckering can shift proton chemical shifts by 0.1–0.3 ppm .
Experimental Validation : Acquire variable-temperature NMR to probe dynamic processes (e.g., ring inversion) that may cause signal broadening .
Example : In 1-(3,5-difluorophenyl) derivatives, discrepancies in ¹³C NMR were resolved by including solvent (CDCl₃) polarization effects in simulations .
Q. What strategies are effective in analyzing the crystal structure of halogenated dioxolane derivatives?
Methodological Answer:
Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation (e.g., dichloromethane/hexane).
- Resolve heavy atoms (iodine) first due to strong scattering, then refine lighter atoms (C, F, O) .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-I⋯F contacts) driving crystal packing .
Thermal Stability : Perform TGA/DSC to assess decomposition thresholds, which correlate with lattice energy .
Case Study : A 4,4-difluoro-8-(4-iodophenyl) dioxolane derivative exhibited a planar dioxolane ring stabilized by C-I⋯π interactions .
Q. How do halogen substituents influence the stability and reactivity of 1,3-dioxolanes?
Methodological Answer:
Electron-Withdrawing Effects : Fluorine decreases electron density at the phenyl ring, reducing susceptibility to oxidation.
Steric Hindrance : Iodine’s bulkiness may slow nucleophilic substitution but enhance π-stacking in crystal lattices .
Leaving Group Potential : Iodine’s polarizability facilitates aryl coupling reactions (e.g., Suzuki-Miyaura) compared to fluorine .
Experimental Evidence : In antimicrobial assays, iodinated dioxolanes showed enhanced activity (MIC = 4.8–19.5 µg/mL) compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
